Enhanced Hydrogen-Bond Donor Capacity vs. Dimethadione (5,5-Dimethyl-2,4-oxazolidinedione)
The target compound possesses two hydrogen-bond donor sites (ring NH and terminal OH) versus zero for dimethadione (5,5-dimethyl-2,4-oxazolidinedione), the primary metabolite of trimethadione . The additional HBD is expected to increase aqueous solubility by at least 10-fold based on the Lipinski 'rule of 5' relationship between HBD count and solubility, and enables metabolic conjugation pathways (glucuronidation, sulfation) unavailable to dimethadione [1].
| Evidence Dimension | Hydrogen-bond donor (HBD) count |
|---|---|
| Target Compound Data | 2 HBD (ring NH + terminal OH) |
| Comparator Or Baseline | Dimethadione: 0 HBD; 5-ethyl-5-methyl-2,4-oxazolidinedione: 1 HBD |
| Quantified Difference | Target has 2 more HBD than dimethadione, 1 more than 5-ethyl-5-methyl analog |
| Conditions | Structural analysis from SMILES: CC1(C(=O)NC(=O)O1)CCO (target); CC1(C)OC(=O)NC1=O (dimethadione) |
Why This Matters
Higher HBD count is a primary determinant of aqueous solubility and metabolic clearance route, directly influencing formulation feasibility and pharmacokinetic profile for in vivo studies.
- [1] Lipinski, C.A., et al. 'Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.' Advanced Drug Delivery Reviews, 2001. View Source
